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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-amine

Cat. No.: B8066505

Get Quote

Executive Summary
The unambiguous structural elucidation of substituted pyridines is a critical quality control

gateway in pharmaceutical development. 4-Methyl-2-nitropyridin-3-amine (CAS: 1038919-

62-8) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the

synthesis of kinase inhibitors and advanced agrochemicals. Due to the potential for

regiochemical scrambling during electrophilic aromatic substitution or nucleophilic amination,

confirming the exact relative positioning of the methyl, nitro, and amine groups is paramount.

This whitepaper details a robust, orthogonal analytical strategy to confirm the structure of 4-
Methyl-2-nitropyridin-3-amine. By synthesizing data from High-Resolution Mass

Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared

(FT-IR) spectroscopy, we establish a self-validating framework that eliminates structural

ambiguity.

Analytical Strategy & Causality
To achieve absolute structural certainty, an analytical workflow must be designed where each

technique compensates for the blind spots of the others. The causality behind our instrument

selection is as follows:
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HRMS (ESI-TOF): Selected to confirm the exact molecular formula ( C6​H7​N3​O2​). Soft

ionization (ESI) prevents premature fragmentation, while tandem MS (MS/MS) collision-

induced dissociation (CID) is employed to observe the "ortho-effect"—a diagnostic neutral

loss that proves the spatial proximity of the nitro and amine groups .

1D and 2D NMR Spectroscopy: While 1D 1H and 13C NMR provide the count of unique

proton and carbon environments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the

only way to definitively prove that the methyl group resides at the C-4 position rather than C-

5 or C-6. HMBC visualizes long-range ( 2J and 3J ) carbon-proton couplings, mapping the

skeletal connectivity.

FT-IR Spectroscopy: Utilized specifically to confirm the vibrational modes of the primary

amine ( −NH2​) and the nitro group ( −NO2​), which can sometimes be ambiguous in mass

spectrometry due to isobaric interferences.
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Orthogonal analytical workflow for the structure elucidation of 4-Methyl-2-nitropyridin-3-
amine.
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Self-Validating Experimental Protocols
To ensure data integrity, every protocol must incorporate internal validation steps to rule out

false positives, background contamination, or instrument drift.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-
ESI)
Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine

nitrogen and the primary amine readily accept a proton, yielding a strong [M+H]+ signal .

System Suitability: Prior to sample injection, infuse a Leucine Enkephalin calibration

standard. Verify that the mass accuracy error is <5 ppm to ensure the TOF analyzer is

properly calibrated.

Blank Validation: Inject a blank solution (50:50 Methanol/Water with 0.1% Formic Acid) to

establish a baseline and confirm the absence of carryover at m/z 154.

Sample Preparation: Dilute the analyte to in the mobile phase to prevent detector saturation

and ion suppression.

Acquisition: Operate the ESI source at a capillary voltage of 3.5 kV and a desolvation

temperature of 350 °C. Acquire full scan data from m/z 50–500. For MS/MS, apply a collision

energy of 20 eV using Argon as the collision gas.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Causality: DMSO−d6​is specifically selected as the solvent over CDCl3​. Protic exchange in

CDCl3​often broadens or completely obscures primary amine signals. DMSO−d6​restricts this

exchange via hydrogen bonding, allowing the −NH2​protons to appear as a distinct, quantifiable

broad singlet.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​containing

0.03% v/v Tetramethylsilane (TMS).
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Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer.

Lock onto the deuterium signal of the solvent and perform 3D gradient shimming until the

lock level is perfectly stable.

Acquisition ( 1H ): Execute a standard 1D proton pulse sequence (zg30) with a 2-second

relaxation delay ( d1 ) to ensure full longitudinal relaxation of all protons, enabling accurate

integration. Acquire 64 scans.

Validation: Process the Free Induction Decay (FID). Verify that the internal TMS peak is

exactly at 0.00 ppm. Check that the solvent residual peak ( DMSO−d5​) appears precisely at

2.50 ppm.

Protocol 3: Fourier-Transform Infrared (FT-IR)
Spectroscopy

Background Subtraction: Record a background spectrum of the empty Attenuated Total

Reflectance (ATR) diamond crystal (32 scans, 4 cm−1 resolution) to subtract atmospheric

CO2​and water vapor.

Sample Acquisition: Place 2-3 mg of the neat solid powder onto the ATR crystal. Apply

consistent pressure using the anvil. Acquire 32 scans.

Validation: Ensure the baseline transmittance is above 95% in non-absorbing regions,

indicating proper crystal contact and appropriate sample thickness.

Quantitative Data Synthesis
The experimental data acquired through the protocols above must be synthesized to

reconstruct the molecule. The tables below summarize the definitive spectroscopic markers for

4-Methyl-2-nitropyridin-3-amine.

Table 1: 1H NMR Spectroscopic Data (400 MHz,
DMSO−d6​)
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Chemical Shift
( δ , ppm)

Multiplicity Integration
Coupling
Constant ( J ,
Hz)

Assignment

7.85 Doublet (d) 1H 4.8 Pyridine H-6

7.30 Doublet (d) 1H 4.8 Pyridine H-5

6.20
Broad Singlet (br

s)
2H -

Amine −NH2​

(Exchanges with

D2​O )

2.15 Singlet (s) 3H -
Methyl −CH3​at

C-4

Table 2: 13C NMR Spectroscopic Data (100 MHz,
DMSO−d6​)
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Chemical Shift ( δ ,
ppm)

Carbon Type Assignment Diagnostic Logic

151.0 Quaternary (Cq) C-2 ( −NO2​)

Highly deshielded by

electronegative nitro

group.

144.5 Methine (CH) C-6

Deshielded by

adjacent pyridine

nitrogen.

142.0 Quaternary (Cq) C-4 ( −CH3​)

Identified via HMBC

correlation to the

methyl protons.

138.5 Quaternary (Cq) C-3 ( −NH2​)

Shielded relative to C-

2 due to amine

electron donation.

126.0 Methine (CH) C-5

Standard aromatic

region, coupled to H-

6.

17.5 Primary ( CH3​) C-4 Methyl

Typical aliphatic shift

for an aromatic methyl

group.

Table 3: HRMS and FT-IR Diagnostic Markers
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Technique Observed Value Theoretical Value
Assignment /
Interpretation

HRMS-ESI (+) 154.0611 m/z 154.0616 m/z
[M+H]+ (Error: 3.2

ppm)

HRMS/MS (CID) 137.058 m/z -
Loss of −OH (-17 Da)

via ortho-effect.

FT-IR (ATR) 3450, 3350 cm−1 -

N-H stretch

(Asymmetric &

Symmetric primary

amine).

FT-IR (ATR) 1530, 1350 cm−1 -

N-O stretch

(Asymmetric &

Symmetric nitro

group).

Mechanistic Interpretation & Structural Confirmation
The data compiled above creates a closed logical loop that confirms the exact structure of 4-
Methyl-2-nitropyridin-3-amine while ruling out all other regioisomers (such as 5-methyl or 6-

methyl derivatives).

1. Regiochemical Proof via NMR: The 1H NMR spectrum shows two aromatic protons as

doublets with a J -coupling of 4.8 Hz. This specific coupling constant is highly characteristic of

ortho-coupled protons on a pyridine ring, confirming that H-5 and H-6 are adjacent.

Furthermore, in the 2D HMBC spectrum, the methyl protons at 2.15 ppm show a strong 3J

correlation to the carbon at 126.0 ppm (C-5) and the carbon at 138.5 ppm (C-3). If the methyl

group were at C-6, it would correlate to the pyridine nitrogen and C-5, but not C-3. This

definitively anchors the methyl group at the C-4 position.

2. Proximity Proof via Mass Spectrometry (The Ortho-Effect): During MS/MS fragmentation, the

parent ion ( m/z 154) undergoes a highly specific neutral loss of 17 Da (yielding m/z 137) . This

is the classic "ortho-effect." When a nitro group and an amine group are situated on adjacent

carbons (ortho to each other), the hydrogen from the amine interacts with the oxygen of the

nitro group during collision-induced dissociation, expelling a hydroxyl radical ( ⋅OH ). This
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fragmentation pathway is physically impossible if the nitro and amine groups are meta or para

to each other, thereby proving the 2-nitro and 3-amine relationship.

[M+H]+
m/z 154.0611

Fragment A
Loss of NO2 (-46 Da)

m/z 108.068

 -NO2

Fragment B
Loss of OH (-17 Da)

m/z 137.058

 -OH (ortho effect)

Ring Cleavage
m/z < 100

 -HCN / -NH3  -CO / -HCN

Click to download full resolution via product page

Principal ESI-MS fragmentation pathways of protonated 4-Methyl-2-nitropyridin-3-amine.

By combining the exact mass confirmation, the functional group verification via FT-IR, the

ortho-effect observed in MS/MS, and the skeletal mapping provided by HMBC NMR, the

structure of 4-Methyl-2-nitropyridin-3-amine is elucidated with absolute scientific certainty.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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